molecular formula C24H22N4O5 B12199491 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

Cat. No.: B12199491
M. Wt: 446.5 g/mol
InChI Key: PRFMRYBKESYISC-UHFFFAOYSA-N
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Description

“N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” is a complex organic compound that features multiple functional groups, including oxadiazole and oxazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” typically involves multi-step organic synthesis. The process may start with the preparation of the oxadiazole and oxazole rings, followed by their coupling with the appropriate aromatic and aliphatic substituents. Common reagents might include various acids, bases, and catalysts to facilitate the formation of these heterocyclic structures.

Industrial Production Methods

Industrial production of such complex compounds often involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification methods.

Chemical Reactions Analysis

Types of Reactions

“N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” might be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential interactions with biological macromolecules, such as proteins or DNA.

Medicine

Medicinally, compounds with oxadiazole and oxazole rings are often investigated for their potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry

Industrially, such compounds might be used in the development of new materials, such as polymers or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other oxadiazole and oxazole derivatives, such as:

  • 3,4-Dimethoxyphenyl-1,2,5-oxadiazole
  • 5-(5,6,7,8-Tetrahydronaphthalen-2-yl)-1,2-oxazole

Uniqueness

The uniqueness of “N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide” lies in its specific combination of functional groups and structural features, which might confer unique biological or chemical properties compared to other similar compounds.

Properties

Molecular Formula

C24H22N4O5

Molecular Weight

446.5 g/mol

IUPAC Name

N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H22N4O5/c1-30-19-10-9-17(12-21(19)31-2)22-23(28-33-27-22)25-24(29)18-13-20(32-26-18)16-8-7-14-5-3-4-6-15(14)11-16/h7-13H,3-6H2,1-2H3,(H,25,28,29)

InChI Key

PRFMRYBKESYISC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=NOC(=C3)C4=CC5=C(CCCC5)C=C4)OC

Origin of Product

United States

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